2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine
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Overview
Description
2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine is a complex organic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the use of starting materials such as 4-methoxybenzyl chloride and 4-methoxyphenylthiol, which undergo nucleophilic substitution reactions to form intermediate compounds. These intermediates are then subjected to further reactions, including cyclization and methylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, converting sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different functional groups at the methoxyphenyl positions.
Scientific Research Applications
2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4,6-Dimethoxy-2-methylsulfonylpyrimidine
Uniqueness
2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine is unique due to its specific combination of methoxyphenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S3/c1-24-17-6-4-15(5-7-17)13-27-21-22-16(14-26-3)12-20(23-21)28-19-10-8-18(25-2)9-11-19/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVZVRSBYDHDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=N2)SC3=CC=C(C=C3)OC)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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